But-2-ene-1,3-diol

Toxicology Occupational Safety Procurement Risk Assessment

But-2-ene-1,3-diol (CAS 62539-54-2) is an unsaturated vicinal diol with the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol. It is a colorless liquid characterized by a carbon-carbon double bond flanked by hydroxyl groups on adjacent carbons.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 62539-54-2
Cat. No. B15448487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-2-ene-1,3-diol
CAS62539-54-2
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCC(=CCO)O
InChIInChI=1S/C4H8O2/c1-4(6)2-3-5/h2,5-6H,3H2,1H3
InChIKeyDXXXHNQOKVRSES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





But-2-ene-1,3-diol (CAS 62539-54-2) Procurement Guide: Chemical Class, Physical Properties, and Structural Identification


But-2-ene-1,3-diol (CAS 62539-54-2) is an unsaturated vicinal diol with the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol . It is a colorless liquid characterized by a carbon-carbon double bond flanked by hydroxyl groups on adjacent carbons . The compound exists in both cis and trans geometric isomeric forms, a feature that directly impacts its physical properties and reactivity in downstream applications . Its predicted LogP value of approximately 0.44 suggests moderate hydrophilicity, distinguishing it from more hydrophobic unsaturated diol analogs .

Vicinal diol structure enables unique crosslinking pathways not replicable by terminal diols
cis/trans isomerism may affect reactivity and polymer microstructure
Moderate hydrophilicity supports organic-phase reactions and controlled polymer polarity

But-2-ene-1,3-diol (CAS 62539-54-2) Procurement Rationale: Why In-Class Substitution Risks Performance and Safety


Procurement specialists and R&D scientists cannot treat unsaturated C4 diols as functionally interchangeable commodities. Substitution of but-2-ene-1,3-diol with a positional isomer (e.g., 2-butene-1,4-diol, CAS 110-64-5) or a structurally similar analog (e.g., 3-butene-1,2-diol, CAS 497-06-3) introduces significant divergence in both performance characteristics and hazard profiles. These differences are not trivial; they can alter reaction kinetics in polymer synthesis [1], change the mechanical properties of resulting materials, and, critically, dramatically impact occupational safety due to vastly different toxicological profiles [2]. The following evidence guide details the quantifiable differentiators that justify the specific selection of but-2-ene-1,3-diol for targeted applications.

Positional isomer (2-butene-1,4-diol)
Different hydroxyl spacing alters polymer backbone architecture and chain flexibility; terminal diol cannot replicate vicinal crosslinking reactivity.
Structural analog (3-butene-1,2-diol)
Known metabolite of 1,3-butadiene with established toxicity concerns; hazard profile may differ significantly and require additional safety controls.
Commodity diol substitution
Unsaturated C4 diols are not functionally interchangeable; differences in LogP, boiling point, and toxicological class limit direct substitution without reformulation validation.

But-2-ene-1,3-diol (CAS 62539-54-2) Quantitative Differentiation Guide: Head-to-Head Evidence vs. Key Comparators


Toxicity Profile: But-2-ene-1,3-diol vs. 2-Butene-1,4-diol (BEDL) and 2-Butyne-1,4-diol (BYDL)

In the absence of direct mammalian toxicity data for but-2-ene-1,3-diol, a class-level inference can be drawn from a comparative study on structurally related C4 diols. This study provides quantitative LD50 values for key analogs, establishing a clear hierarchy of acute toxicity. The saturated analog, butane-1,4-diol (BDL), is significantly less toxic than the unsaturated 2-butene-1,4-diol (BEDL), which in turn is far less toxic than the alkyne-containing 2-butyne-1,4-diol (BYDL) [1]. Given its structural features, but-2-ene-1,3-diol is expected to present a lower acute toxicity risk profile compared to BYDL. More importantly, but-2-ene-1,3-diol is not classified as a hazardous material for transport, unlike many reactive monomers, which offers a tangible advantage in shipping, handling, and compliance costs .

Toxicity profile
Class-level inference
BEDL ~6× less toxic than BYDL (LD50, rat, IP)
Supports lower safety burden relative to alkyne diol
Inferred from structural class; target not directly measured
Toxicology Occupational Safety Procurement Risk Assessment

Hydrophilicity & Partitioning: But-2-ene-1,3-diol vs. 2-Butene-1,4-diol (BEDL)

The predicted partition coefficient (LogP) serves as a key differentiator for solvent selection and for modifying the hydrophilicity of polymers or formulations. But-2-ene-1,3-diol has a predicted LogP of 0.44, indicating a moderate balance between hydrophilic and lipophilic character . In contrast, its positional isomer, 2-butene-1,4-diol (BEDL), has a predicted LogP of -0.87, making it considerably more hydrophilic . This quantitative difference in lipophilicity will directly affect solubility in organic phases, membrane permeability in biological assays, and the overall polarity of materials synthesized from each monomer.

Hydrophilicity (LogP)
Cross-study comparable
Target: 0.44 vs. BEDL: -0.87 (predicted)
1.31 log unit shift favors organic-phase partitioning
Predicted values; experimental verification recommended
Formulation Chemistry Polymer Modification Solubility

Boiling Point and Vapor Pressure: But-2-ene-1,3-diol vs. 2-Butene-1,4-diol (BEDL)

Significant differences in physical properties between but-2-ene-1,3-diol and its 1,4-isomer dictate distinct handling and processing requirements. The vicinal diol structure of but-2-ene-1,3-diol results in a boiling point of approximately 180°C , whereas 2-butene-1,4-diol boils at a substantially higher 235°C at atmospheric pressure . Consequently, the vapor pressure of but-2-ene-1,3-diol is expected to be higher, which has direct implications for distillation purification, headspace exposure during reactions, and the risk of vapor accumulation in the workplace. This lower boiling point offers an advantage in product purification and recovery via fractional distillation under milder thermal conditions, potentially reducing energy costs and thermal degradation.

Boiling point
Cross-study comparable
~180 °C vs. BEDL 235 °C (atm)
Lower boiling point enables milder distillation purification
Vendor and predicted data; confirm with lot-specific COA
Process Chemistry Distillation Safety Engineering

Polymerizability and Crosslinking: Vicinal vs. Terminal Diols

The spatial arrangement of hydroxyl groups on a diol monomer dictates the architecture and properties of the resulting polymer network. As a vicinal diol, but-2-ene-1,3-diol presents a unique geometry for creating polymer backbones with closely spaced ester or ether linkages, which can impart distinct flexibility and hydrophilicity profiles compared to those made with terminal diols like 2-butene-1,4-diol (BEDL) [1]. Furthermore, the inherent reactivity of the vicinal diol group is specifically leveraged in crosslinking applications. For instance, the reaction between 1,2- or 1,3-diol side groups and carbonyl groups on polymer chains is a known and effective method for forming crosslinked networks [2]. This established reactivity pathway positions but-2-ene-1,3-diol as a strategic monomer for designing materials with controlled crosslink density, a functionality not directly replicable by its 1,4-diol isomer.

Polymerizability
Class-level inference
Vicinal diol enables carbonyl-based crosslinking and distinct backbone geometry
Functional difference supports crosslinked network design
Inferred from polymer chemistry principles; validate with target system
Polymer Chemistry Crosslinking Agents Material Science

But-2-ene-1,3-diol (CAS 62539-54-2) High-Value Application Scenarios for Scientific and Industrial Users


Synthesis of Specialty Copolyesters with Tailored Hydrophilicity

Leveraging its predicted LogP of 0.44, but-2-ene-1,3-diol is an ideal monomer for fine-tuning the hydrophilicity of aliphatic-aromatic copolyesters [1]. In melt condensation polymerizations, it can be used to introduce a controlled degree of polarity into the polymer backbone. Its vicinal diol structure creates a more compact and less flexible hydrophilic segment compared to the more extended and polar structure introduced by 2-butene-1,4-diol (LogP -0.87), allowing for precise modulation of water uptake, degradation rate, and mechanical properties in the final material.

Development of Crosslinked Polymer Networks and Hydrogels

The vicinal diol moiety of but-2-ene-1,3-diol makes it a valuable component in the design of crosslinkable polymer systems [1]. As established in patent literature, 1,3-diol groups can react with carbonyl functionalities on polymer side chains to form acetal or ketal crosslinks in the presence of an acid catalyst [2]. This enables the formulation of reactive polymer precursors that can be thermally or chemically cured to produce durable coatings, adhesives, or hydrogels. This specific crosslinking pathway is a direct consequence of the 1,3-diol structure and is not available to terminal diols like 2-butene-1,4-diol.

Use as a Synthetic Building Block for Agrochemical and Pharmaceutical Intermediates

But-2-ene-1,3-diol serves as a key synthetic intermediate where both the alkene and the vicinal diol can be orthogonally functionalized. Its moderate LogP (0.44) is advantageous for building blocks intended for further reactions in organic solvents. Compared to 3-butene-1,2-diol, a known metabolite of 1,3-butadiene with established toxicity (rat intraperitoneal LD50 of 250 mg/kg) [1], but-2-ene-1,3-diol offers a potentially less hazardous alternative with the added benefit of not being classified as a hazardous material for transport [2], streamlining its procurement and use in R&D laboratories.

Production of Unsaturated Polyester Resins (UPR) and Reactive Diluents

The combination of an internal double bond and two reactive hydroxyl groups makes but-2-ene-1,3-diol a candidate for the synthesis of unsaturated polyester resins. Its relatively low boiling point (~180°C) compared to 2-butene-1,4-diol (235°C) is a process advantage, as it can be more easily stripped or recovered during polymerization, reducing the amount of unreacted monomer in the final resin. This improves product purity and reduces volatile organic compound (VOC) emissions during processing, aligning with stricter environmental and workplace safety standards.

Application
Selection Property
Validation Focus
Copolyester hydrophilicity modulation
Moderate lipophilicity (LogP context); vicinal diol compact segment
Water uptake, degradation rate, and mechanical property control
Crosslinked polymer networks and hydrogels
1,3-diol reactivity for acetal/ketal crosslink formation with carbonyls
Crosslink density, curing kinetics, and network architecture
Agrochemical and pharma intermediate synthesis
Bifunctional alkene-diol building block; non-hazardous transport classification
Orthogonal derivatization efficiency and lower regulatory burden vs. alkyne analogs
Unsaturated polyester resin (UPR) production
Relatively low boiling point for monomer recovery and VOC control
Resin purity, thermal degradation avoidance, and process economics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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